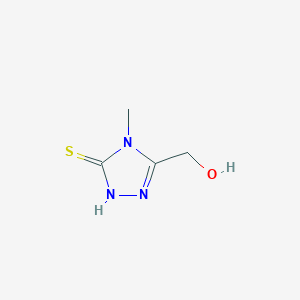
3-(anilinomethylene)-2-benzothiophen-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Anilinomethylene)-2-benzothiophen-1(3H)-one, commonly known as AMBT, is an organic compound that has been widely studied due to its diverse range of applications in the scientific community. It is a heterocyclic compound containing nitrogen, sulfur, and carbon. AMBT has been found to be highly reactive and can be used in various synthetic processes. It has been used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. In addition, it has been used in the synthesis of polymers, catalysts, and other materials. Furthermore, AMBT has been studied for its biochemical and physiological effects, which have been found to have potential applications in the medical field.
Scientific Research Applications
Regioselective Synthesis of Benzothiophenes
Benzothiophenes are crucial for constructing molecules with significant societal relevance, including potential medical applications. The synthesis of C3-functionalized benzothiophenes through a novel method involving benzothiophene S-oxides offers a metal-free and regioselective approach. This process allows for the direct conversion of carbon–hydrogen bonds into carbon–carbon bonds under mild conditions, highlighting a significant advancement in the efficient elaboration of benzothiophenes (Shrives et al., 2017).
Chemosensors for Metal Ions
The development of efficient chemosensors for detecting metal ions is a vital area of research. Anthracene and pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole have shown high selectivity and sensitivity towards Al3+ ions, demonstrating their potential in environmental monitoring and health. These chemosensors can image intracellular Al3+ ions in living cells, offering insights into biological processes and disease mechanisms (Shree et al., 2019).
Electronic and Structural Characterization
The electronic and structural characterization of compounds related to 3-(anilinomethylene)-2-benzothiophen-1(3H)-one provides fundamental insights into their properties. Studies on molecules like 2-(trifluoromethyl)aniline reveal significant information on vibrational, structural, and electronic characteristics, contributing to a better understanding of such compounds in various applications, from materials science to pharmaceuticals (Arjunan et al., 2011).
Organic Solar Cells and Thin-Film Transistors
Benzothiophene derivatives have found applications in organic electronics, notably in organic solar cells and thin-film transistors. The synthesis of novel polymers incorporating benzothiophene units has led to materials with improved photovoltaic properties and charge transport abilities. These materials are crucial for developing more efficient and cost-effective solar energy technologies and electronic devices (Chakravarthi et al., 2014).
Quantum Chemical Modeling
Quantum chemical modeling of benzothiophene derivatives, including 1-(1, 3-Benzothiazol-2-yl)-3-(thiophene-5-carbonyl) thiourea, has been conducted to predict molecular structures, NMR characteristics, and electronic properties. These studies provide valuable insights into the design and optimization of these compounds for various applications, ranging from material science to drug discovery (Sheikhi & Shahab, 2017).
properties
IUPAC Name |
3-(phenyliminomethyl)-2-benzothiophen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-15-13-9-5-4-8-12(13)14(18-15)10-16-11-6-2-1-3-7-11/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBTWKHMXCLBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(anilinomethylene)-2-benzothiophen-1(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one](/img/structure/B2943873.png)
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943877.png)


![(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2943881.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)

![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)
![1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2943892.png)
